Sodium rhodizonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemistry of the Test:

- Application of Sodium Rhodizonate: A saturated solution of sodium rhodizonate is sprayed onto the area suspected to contain lead.

- Confirmation with Buffer Solution: A buffer solution with a specific pH is then applied. This step helps to differentiate lead from other metals that might react with sodium rhodizonate, producing a pink color.

- Color Change for Confirmation: If lead is present, a pink or red color will appear. However, this color alone is not definitive for lead. To confirm the presence of lead, a dilute solution of hydrochloric acid is applied. If lead is present, the color will change to a blue-violet.

Limitations of the Test:

Although sodium rhodizonate is a widely used presumptive test, it has limitations:

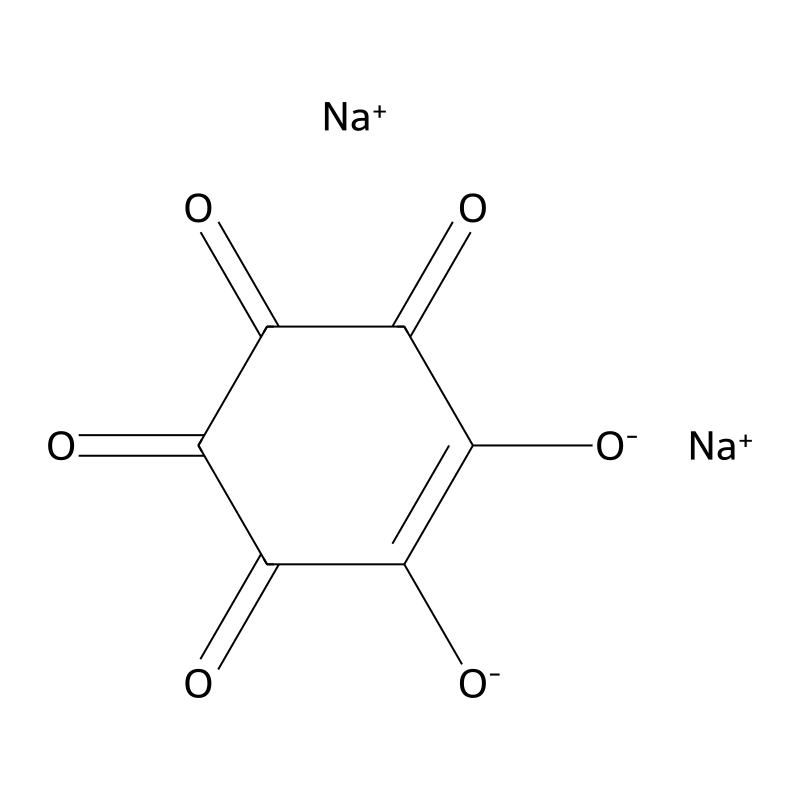

Sodium rhodizonate is a chemical compound with the formula . It is derived from rhodizonic acid, which is known for its distinctive red coloration and is used primarily in forensic applications to detect lead residues. The compound exists as a sodium salt of the rhodizonate anion, which features a symmetrical structure characterized by delocalized negative charges across its six carbonyl groups. Sodium rhodizonate is highly soluble in water and exhibits strong chromophoric properties, making it particularly useful in analytical chemistry and forensic science.

- Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling.

- Inhalation hazard: Minimize inhalation of dust particles. Use proper ventilation.

- Disposal: Dispose of according to local regulations for laboratory waste.

Please note:

- Sodium rhodizonate is a specific test for lead and might not differentiate lead from other heavy metals under certain circumstances.

- Additional confirmatory tests using techniques like inductively coupled plasma mass spectrometry (ICP-MS) might be necessary for conclusive GSR identification.

- Initial Reaction:

- Sodium rhodizonate solution is sprayed on the test area.

- If lead is present, a pink color develops.

- Confirmation Reaction:

- A buffer solution (pH 2.8) is applied, followed by hydrochloric acid.

- The initial pink color changes to blue-violet, confirming the presence of lead.

These reactions are sensitive to pH and require specific conditions to ensure accurate results .

Sodium rhodizonate can be synthesized through several methods:

- Neutralization:

- Rhodizonic acid can be neutralized with sodium hydroxide or sodium carbonate to form sodium rhodizonate.

- Direct Reaction:

- Reacting sodium carbonate with rhodizonic acid in aqueous solution leads directly to the formation of sodium rhodizonate.

- Crystallization:

- The compound can also be obtained by evaporating the aqueous solution of sodium rhodizonate, leading to crystallization upon cooling.

These methods highlight the ease of synthesizing sodium rhodizonate in laboratory settings for analytical purposes .

Sodium rhodizonate has several notable applications:

- Forensic Science: It is predominantly used in the Sodium Rhodizonate Test for detecting lead residues from firearms. This test helps forensic experts determine whether a surface has been contaminated with lead from bullets or gunshot residues .

- Analytical Chemistry: Sodium rhodizonate serves as a reagent in various analytical techniques aimed at detecting heavy metals and assessing environmental samples .

- Research: It is utilized in studies related to oxidation-reduction reactions and as a standard for calibrating analytical instruments due to its well-defined chromatic properties.

Interaction studies involving sodium rhodizonate primarily focus on its reactivity with heavy metals, particularly lead. Research indicates that the sensitivity of the Sodium Rhodizonate Test can vary based on environmental conditions such as pH and the presence of other metals which may interfere with lead detection. Studies have shown that sodium rhodizonate can also react with other heavy metals like barium and copper, leading to potential false positives if not properly controlled .

Sodium rhodizonate shares similarities with several other compounds used in analytical chemistry and forensic science. Below are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Lead(II) acetate | Used in similar tests for detecting lead; forms colored complexes. | |

| Barium chromate | Another reagent for detecting heavy metals; highly toxic and less commonly used now. | |

| Dithiooxamide | Used for detecting heavy metals; forms colored complexes but less specific than sodium rhodizonate. |

Uniqueness of Sodium Rhodizonate:

- Sodium rhodizonate's specificity for lead detection through colorimetric changes makes it particularly valuable in forensic applications compared to other reagents that may react with multiple metals or require more complex procedures.

- Its ability to provide immediate visual results enhances its utility in field testing scenarios.